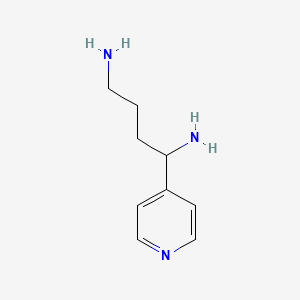
2-pyridin-4-yl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
2-Pyridin-4-yl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H10N2O . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of indole and pyrimidine containing compounds has been done using the principle of Biginelli condensation reaction . Indole-3-carbaldehyde was prepared by formylation of indole (Vilsmeier Haack reaction) using dimethylformamide and phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 2-Pyridin-4-yl-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Applications De Recherche Scientifique
Synthesis of Functional Derivatives
A study by Dotsenko et al. (2018) involved the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH, leading to the formation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. This process yielded new functional derivatives of 3-(pyridine-4-yl)-1H-indole, demonstrating the compound's utility in synthetic chemistry (Dotsenko et al., 2018).
Catalyst Development
Singh et al. (2017) synthesized derivatives of 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and used them to create palladacycles that served as efficient catalysts in Suzuki–Miyaura coupling and the allylation of aldehydes. This highlights the role of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in developing novel catalysts (Singh et al., 2017).
Applications in Organic Synthesis
Dyachenko et al. (2018) utilized Knoevenagel condensations of 1H-indole-3-carbaldehyde to synthesize various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. These compounds were then used in the synthesis of diverse derivatives containing an indole fragment, indicating the compound's versatility in organic synthesis (Dyachenko et al., 2018).
Metal Complex Synthesis
Kanoongo et al. (1990) reported the synthesis of Schiff bases by the condensation of various aldehydes, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride. These Schiff bases, when reacted with tungsten oxotetrachloride, yielded metal complexes, underscoring the potential of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in the formation of metal complexes (Kanoongo et al., 1990).
Propriétés
IUPAC Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOIBQSZZQGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378028 | |
| Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridin-4-yl-1H-indole-3-carbaldehyde | |
CAS RN |
590390-88-8 | |
| Record name | 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



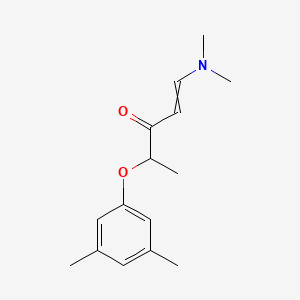
![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)
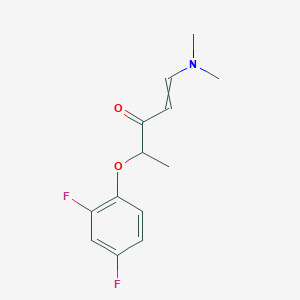
![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)
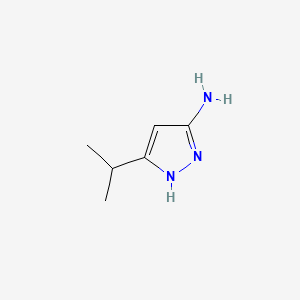
![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)




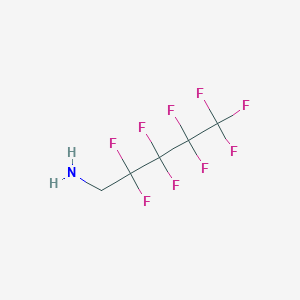
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)
